molecular formula C17H18N4O3S2 B2354609 N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 714946-11-9

N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide

Cat. No.: B2354609
CAS No.: 714946-11-9
M. Wt: 390.48
InChI Key: PTZSACGIMBRBRA-UHFFFAOYSA-N
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Description

N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a complex organic compound that features a quinoxaline core, a thiophene ring, and an oxolane moiety

Properties

IUPAC Name

N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c22-26(23,15-8-4-10-25-15)21-17-16(18-11-12-5-3-9-24-12)19-13-6-1-2-7-14(13)20-17/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZSACGIMBRBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chloroquinoxaline with thiophene-2-sulfonamide in the presence of a base, followed by the introduction of the oxolane moiety through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents are typical.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition. Additionally, the thiophene ring can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(quinoxalin-2-yl)phenyl]thiophene-2-sulfonamide: Similar structure but lacks the oxolane moiety.

    2-Chloro-3-(piperazin-2-yl)quinoxaline: Contains a quinoxaline core but different substituents.

Uniqueness

N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is unique due to the presence of the oxolane moiety, which can enhance its solubility and bioavailability. This structural feature also allows for more diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a quinoxaline core, a thiophene ring, and a sulfonamide group, which are often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and dihydropteroate synthase, which are crucial in bacterial biosynthesis pathways.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. This is likely due to its ability to interfere with bacterial cell wall synthesis and metabolic processes.
  • Anticancer Activity : Research indicates potential anticancer properties through apoptosis induction in tumor cells. The quinoxaline moiety has been linked to anticancer activity by targeting multiple cellular pathways involved in cancer progression.

Biological Activity Data

Activity Type Target/Pathogen IC50/EC50 Value Reference
AntimicrobialEscherichia coli20 µg/mL
AntimicrobialStaphylococcus aureus15 µg/mL
AntitumorHL-60 (human leukemia cells)10 µg/mL
AntitumorBGC-823 (gastric cancer cells)12 µg/mL

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro assays on HL-60 and BGC-823 cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound, indicating its potential as a novel anticancer therapeutic.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various derivatives have been synthesized and evaluated for their potency against specific targets. Molecular docking studies have suggested favorable interactions between the compound and target proteins involved in bacterial resistance and cancer cell proliferation.

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